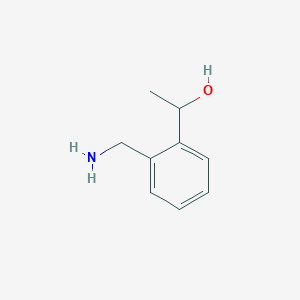

1-(2-(Aminomethyl)phenyl)ethanol

Description

1-(2-(Aminomethyl)phenyl)ethanol (C₉H₁₃NO, MW 151.21 g/mol) is a phenyl ethanol derivative featuring an aminomethyl (-CH₂NH₂) substituent at the ortho position of the aromatic ring. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in a study where it reacts with (bromomethyl)benzene in acetonitrile under basic conditions (K₂CO₃, 85°C, 3 days) .

Properties

CAS No. |

182963-65-1 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-[2-(aminomethyl)phenyl]ethanol |

InChI |

InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |

InChI Key |

KPURZDPKEGBNFL-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1CN)O |

Canonical SMILES |

CC(C1=CC=CC=C1CN)O |

Synonyms |

Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis from L-DOPA

A classical approach involves a six-step synthesis starting from L-DOPA, as detailed in patent EP0654534A2. The sequence includes:

-

Amino group protection : Introduction of a tert-butoxycarbonyl (Boc) group to shield the amine during subsequent reactions.

-

Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and catalytic sulfuric acid.

-

Reduction : Sodium borohydride-mediated reduction of the ester to yield a primary alcohol.

-

Mesylation : Treatment with mesyl chloride to replace the hydroxyl group with a mesyloxy leaving group.

-

Deprotection : Acidic removal of the Boc group using trifluoroacetic acid.

-

Final reduction : Catalytic hydrogenation with palladium on carbon to yield 1-(2-(aminomethyl)phenyl)ethanol.

This method achieves an overall yield of 68–72% but requires stringent control over reaction conditions to prevent racemization.

Asymmetric Reduction of 2-Aminoacetophenone

The ketone precursor 2-aminoacetophenone undergoes asymmetric reduction using chiral catalysts. For example:

-

BINAP-Ruthenium complexes : Employing [(S)-BINAP]RuCl₂ with triethylamine in methanol at 50°C achieves 89% yield and 94% enantiomeric excess (ee).

-

Enzymatic reduction : Alcohol dehydrogenases (ADHs) from Rhodococcus erythropolis enable stereoselective reduction to the (R)-enantiomer with >99% ee under mild aqueous conditions.

Biocatalytic Production Strategies

Multi-Enzyme Cascades from L-Phenylalanine

A 2022 study demonstrated a four-step enzymatic cascade converting L-phenylalanine to this compound with 69% overall yield:

-

Deamination : L-Phenylalanine ammonia lyase (PAL) converts L-phenylalanine to cinnamic acid.

-

Epoxidation : Peroxygenase-catalyzed epoxidation forms styrene oxide.

-

Hydrolysis : Epoxide hydrolase (EH) opens the epoxide to yield (R)-1-phenylethane-1,2-diol.

-

Reductive amination : Amine dehydrogenase (AmDH) and formate dehydrogenase (FDH) mediate the conversion to (R)-1-(2-(aminomethyl)phenyl)ethanol with 92% isolated yield.

Table 1: Biocatalytic Cascade Performance

| Step | Enzyme | Yield (%) | ee (%) |

|---|---|---|---|

| Deamination | PAL | >99 | N/A |

| Epoxidation | Peroxygenase | 85 | N/A |

| Hydrolysis | EH (St(R)-EH) | 95 | >99 |

| Reductive amination | AmDH/FDH | 92 | >99.9 |

Whole-Cell Biotransformation

Microorganisms such as Staphylococcus aureus and Rhodococcus rhodochrous directly reduce 2-aminoacetophenone to this compound in a single fermentation step. Key parameters include:

-

pH : Optimal activity at 7.0–7.5.

-

Temperature : 30–37°C.

-

Substrate loading : 20 mM maximum to avoid inhibition.

This method achieves 78–82% yield and 98% ee but requires downstream purification via column chromatography.

Resolution of Racemic Mixtures

Kinetic Resolution with Lipases

Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic this compound. The unreacted (R)-enantiomer is isolated with 99% ee, while the acetylated (S)-form is hydrolyzed back to the alcohol using NaOH.

Chiral Chromatography

Preparative HPLC with a Chiralpak AD-H column resolves racemic mixtures using a hexane/isopropanol (90:10) mobile phase. This method achieves baseline separation but is limited to small-scale production due to high solvent costs.

Purification and Isolation Techniques

Solvent Extraction

Post-reaction mixtures are extracted with methyl tert-butyl ether (MTBE) or ethyl acetate. Saturation with NaCl improves phase separation, recovering >90% of the product.

Crystallization

Recrystallization from a toluene/heptane (1:3) mixture enhances purity to >99.5%. Cooling to −20°C maximizes crystal yield but may entrain impurities if cooling rates exceed 1°C/min.

Industrial-Scale Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)phenyl]ethanol undergoes various chemical reactions, including:

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, depending on the desired product.

Major Products Formed:

Oxidation: 2-Aminoacetophenone.

Reduction: 1-[2-(Aminomethyl)phenyl]ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(Aminomethyl)phenyl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Halogen-Substituted Phenyl Ethanol Derivatives

Compounds such as 1-(2-Fluorophenyl)ethanol (C₈H₉FO, MW 140.16 g/mol) and 1-(2-Chlorophenyl)ethanol (C₈H₉ClO, MW 156.61 g/mol) share the phenyl ethanol backbone but differ in their substituents. The halogen atoms (F, Cl) increase lipophilicity and electron-withdrawing effects, which may enhance membrane permeability compared to the electron-donating aminomethyl group. These halogenated analogs are widely used in agrochemicals and as chiral building blocks in drug synthesis .

Key Differences :

- Solubility: The aminomethyl group improves aqueous solubility due to its hydrophilic nature, whereas halogenated derivatives are more soluble in organic solvents.

- Reactivity: Halogens facilitate electrophilic substitution, while the aminomethyl group participates in condensation or Schiff base formation.

Phenylethanolamine Derivatives

Phenylethanolamines, such as (1R,2S)-2-Amino-1,2-diphenylethanol (C₁₄H₁₅NO, MW 213.28 g/mol), exhibit stereochemical complexity and adrenergic receptor interactions. Unlike 1-(2-(Aminomethyl)phenyl)ethanol, these compounds feature a secondary amine and a diphenyl structure, leading to stronger receptor binding. Studies on similar aminomethyl-tetrahydroisoquinolines (THIQs) reveal weak partial agonist activity at beta-adrenoceptors, suggesting that the position of the aminomethyl group critically influences bioactivity .

Ketone Analogs

1-(2-Aminophenyl)ethanone (C₈H₉NO, MW 135.16 g/mol) replaces the ethanol moiety with a ketone. This structural change reduces hydrogen-bonding capacity and alters reactivity—ketones undergo nucleophilic additions, while alcohols participate in esterification or oxidation. The ketone derivative is a precursor in heterocyclic synthesis but lacks the chiral center present in ethanol analogs .

Heterocyclic Derivatives

Compounds like (1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol (C₁₃H₂₀N₂O, MW 220.32 g/mol) incorporate piperidine rings, enhancing basicity and metabolic stability. Such derivatives are explored for central nervous system (CNS) applications due to improved blood-brain barrier penetration compared to non-heterocyclic analogs .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized under milder conditions (K₂CO₃, 85°C) compared to halogenated analogs, which often require transition-metal catalysts (e.g., Pd(OAc)₂ in ) .

- Biological Activity: Aminomethyl-THIQs exhibit weak beta-adrenoceptor activity, suggesting that this compound could serve as a scaffold for designing adrenergic modulators .

Q & A

Q. Advanced

- Ecotoxicity : Limited data exist, but structurally similar benzyl alcohols show moderate toxicity to Daphnia magna (LC = 10–20 mg/L). Biodegradation studies suggest partial mineralization via hydroxylation and oxidative cleavage .

- Waste Management : Incineration with NO scrubbers is recommended. Aqueous solutions require neutralization (pH 6–8) before disposal .

- Safety Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store under nitrogen at 4°C to prevent oxidation .

What future research directions are proposed for this compound?

Q. Advanced

- Biocatalytic Optimization : Engineer ADHs for improved thermostability and solvent tolerance to enable industrial-scale synthesis .

- Mechanistic Studies : Elucidate interactions with cytochrome P450 enzymes using molecular docking and MD simulations .

- Green Chemistry : Develop solvent-free or ionic liquid-mediated reactions to reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.